

# Application Notes and Protocols for Mn<sub>4</sub>Si<sub>7</sub> Film Deposition via Magnetron Sputtering

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## Compound of Interest

Compound Name: *Manganese;silicon*

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These application notes provide a comprehensive overview and detailed protocols for the deposition of higher manganese silicide (Mn<sub>4</sub>Si<sub>7</sub>) thin films using the magnetron sputtering technique. This material is of significant interest for thermoelectric applications, such as waste heat recovery and thermal sensing, due to its favorable thermoelectric properties, abundance of constituent elements, and environmental compatibility.

## Introduction to Magnetron Sputtering for Mn<sub>4</sub>Si<sub>7</sub> Deposition

Magnetron sputtering is a physical vapor deposition (PVD) technique widely employed for the deposition of high-quality thin films. In this process, a target of the desired material, in this case, Mn<sub>4</sub>Si<sub>7</sub>, is bombarded with energetic ions from a plasma, causing atoms to be ejected or "sputtered" from the target surface. These sputtered atoms then travel through the vacuum chamber and deposit onto a substrate, forming a thin film.

The as-deposited Mn<sub>4</sub>Si<sub>7</sub> films are typically amorphous and exhibit metallic properties. A crucial post-deposition step is thermal annealing, which induces a phase transition to a polycrystalline structure. This transition is essential for enhancing the thermoelectric properties of the film, most notably the Seebeck coefficient, which can increase by as much as sixfold.<sup>[1][2]</sup>

## Data Presentation

The following tables summarize the key deposition parameters and resulting film properties for Mn<sub>4</sub>Si<sub>7</sub> thin films, compiled from various studies. It is important to note that direct comparison between different studies may be limited due to variations in experimental setups and conditions.

**Table 1: Magnetron Sputtering Deposition Parameters for Mn<sub>4</sub>Si<sub>7</sub> Films**

Parameter	Typical Range/Value	Source
Target	Mn <sub>4</sub> Si <sub>7</sub> (Purity: 99.5%)	[2]
Diameter: 76 mm	[2]	
Thickness: 6 mm	[2]	
Substrate	SiO <sub>2</sub> /Si, Si(111)	
Base Pressure	10 <sup>-4</sup> Pa	[2]
Working Pressure	(2-4) x 10 <sup>-2</sup> Pa	[4]
Sputtering Gas	Argon (Ar)	[2]
Substrate Temperature	Room Temperature	[2]
Post-Deposition Annealing	620 K - 800 K	[3]

**Table 2: Influence of Film Thickness and Annealing on Thermoelectric Properties of Mn<sub>4</sub>Si<sub>7</sub> Films**

Film State/Thickness	Seebeck Coefficient ( $\mu\text{V/K}$ )	Resistivity ( $\Omega\cdot\text{cm}$ )	Power Factor ( $\mu\text{W/m}\cdot\text{K}^2$ )	Source
Amorphous (as-deposited)	~5	High (metallic behavior)	Low	[1][2]
Polycrystalline (annealed)	~30 (increases with annealing)	Lower than amorphous	Significantly higher	[1][2]
Increasing Thickness	16 to 22	Decreases	Varies	[5]

**Table 3: Electrophysical Properties of Polycrystalline  $\text{Mn}_4\text{Si}_7$  Thin Film**

Property	Value
Volumetric Concentration of Charged Particles	$4.5 \times 10^{21} \text{ cm}^{-3}$
Mobility of Charged Particles	$1.65 \text{ cm}^2/(\text{V}\cdot\text{s})$
Surface Resistance	$313 \Omega$
Resistivity	$7.83 \times 10^{-4} \Omega\cdot\text{cm}$
Hall Coefficient	$1.28 \times 10^{-3} \text{ cm}^3/\text{C}$
Magnetoresistance	$1.73 \times 10^{-1} \Omega$
Surface Concentration of Charged Particles	$1.2 \times 10^{17} \text{ cm}^{-2}$
Electrical Conductivity	$1.28 \times 10^3 \text{ S/cm}$

Note: The data in this table is from a specific study and may vary depending on deposition and annealing conditions.

## Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the deposition and characterization of  $\text{Mn}_4\text{Si}_7$  thin films.

## Magnetron Sputtering Deposition of $\text{Mn}_4\text{Si}_7$ Films

Objective: To deposit an amorphous  $\text{Mn}_4\text{Si}_7$  thin film onto a substrate using magnetron sputtering.

Materials and Equipment:

- Magnetron sputtering system (e.g., EPOS-PVD-DESK-PRO)
- $\text{Mn}_4\text{Si}_7$  target (99.5% purity)
- Substrates (e.g.,  $\text{SiO}_2/\text{Si}$  wafers)
- Argon gas (99.999% purity)
- Substrate cleaning solutions (e.g., ammonia-peroxide mixture, deionized water, acetone)
- Centrifuge for drying substrates

Protocol:

- Substrate Cleaning: a. Thoroughly clean the  $\text{SiO}_2/\text{Si}$  substrates using a standard cleaning procedure. For example, use an ammonia-peroxide mixture at 60-70°C, followed by rinsing with deionized water and drying in a centrifuge.[2] b. Further clean the substrate surface in the sputtering chamber using an argon plasma treatment. This can be done by applying a voltage of 2-3 kV at a current of up to 100 mA for 3-5 minutes.[2]
- Sputtering Chamber Preparation: a. Mount the cleaned substrates onto the substrate holder in the sputtering chamber. b. Install the  $\text{Mn}_4\text{Si}_7$  target in the magnetron source. c. Evacuate the chamber to a base pressure of at least  $10^{-4}$  Pa.[2]
- Deposition Process: a. Introduce high-purity argon gas into the chamber, maintaining a working pressure in the range of  $(2-4) \times 10^{-2}$  Pa.[4] b. Apply power to the magnetron to ignite the plasma. c. Pre-sputter the target for a few minutes with the shutter closed to remove any surface contaminants. d. Open the shutter to begin the deposition of the  $\text{Mn}_4\text{Si}_7$  film onto the substrates. e. Maintain the substrate at room temperature during deposition.[2] f. The deposition time will depend on the desired film thickness and the calibrated deposition rate of the system.

- Post-Deposition: a. Once the desired thickness is achieved, turn off the magnetron power and the argon gas supply. b. Allow the substrates to cool down to room temperature before venting the chamber and removing the samples.

## Post-Deposition Annealing

Objective: To crystallize the as-deposited amorphous  $\text{Mn}_4\text{Si}_7$  film to enhance its thermoelectric properties.

Materials and Equipment:

- High-vacuum annealing furnace
- Sample holder

Protocol:

- Place the substrates with the as-deposited  $\text{Mn}_4\text{Si}_7$  films into the annealing furnace.
- Evacuate the furnace to a high vacuum (e.g.,  $10^{-3}$  Pa).
- Ramp up the temperature to the desired annealing temperature (e.g., 620 K to 800 K). The optimal temperature may need to be determined experimentally.
- Hold the temperature for a specific duration (e.g., 1 hour).
- After the annealing period, turn off the heater and allow the samples to cool down to room temperature under vacuum.
- Vent the furnace and remove the annealed samples.

## Characterization Protocols

Objective: To measure the electrical resistivity of the  $\text{Mn}_4\text{Si}_7$  thin film.

Materials and Equipment:

- Four-point probe setup

- DC current source
- Voltmeter

Protocol:

- Place the  $\text{Mn}_4\text{Si}_7$  film sample on the stage of the four-point probe setup.
- Gently lower the four collinear probes onto the surface of the film.
- Pass a constant DC current ( $I$ ) through the outer two probes.
- Measure the voltage ( $V$ ) across the inner two probes.
- Calculate the sheet resistance ( $R_s$ ) using the formula:  $R_s = (\pi/\ln 2) * (V/I)$  for a thin film with thickness much smaller than the probe spacing.
- Measure the thickness ( $t$ ) of the film using a suitable technique (e.g., profilometer, ellipsometry).
- Calculate the electrical resistivity ( $\rho$ ) using the formula:  $\rho = R_s * t$ .

Objective: To measure the Seebeck coefficient of the  $\text{Mn}_4\text{Si}_7$  thin film.

Materials and Equipment:

- Seebeck coefficient measurement system
- Two thermocouples (e.g., Type K)
- Heater and heat sink
- Nanovoltmeter

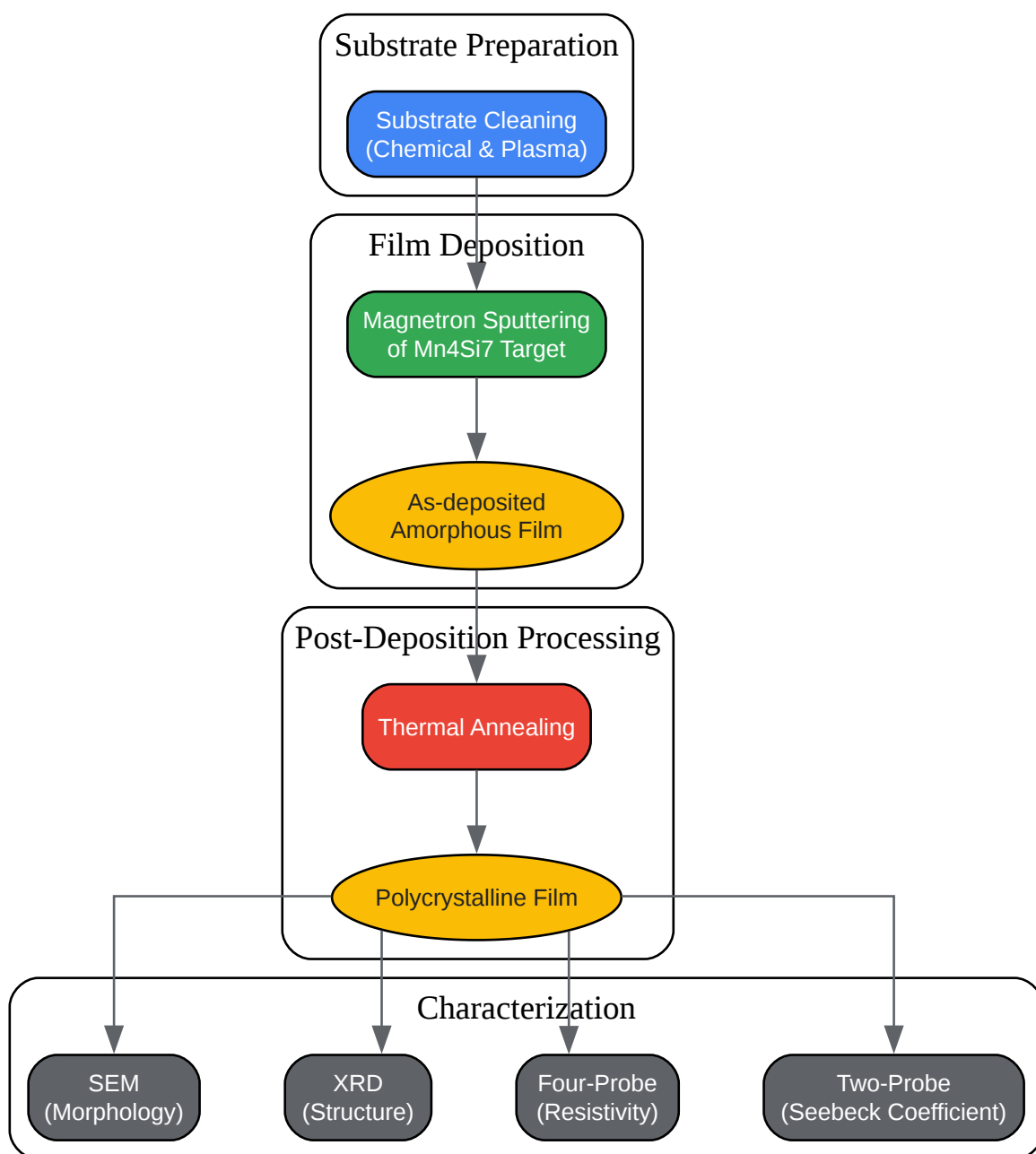
Protocol:

- Mount the  $\text{Mn}_4\text{Si}_7$  film sample in the measurement setup, ensuring good thermal and electrical contact with the hot and cold sides.

- Attach two thermocouples to the sample at a known distance apart to measure the temperature at two points ( $T_{\text{hot}}$  and  $T_{\text{cold}}$ ).
- Create a temperature gradient ( $\Delta T = T_{\text{hot}} - T_{\text{cold}}$ ) across the sample by applying power to the heater on one side and maintaining the other side at a lower temperature with the heat sink.
- Measure the thermoelectric voltage ( $\Delta V$ ) generated across the two points where the temperature is being measured.
- The Seebeck coefficient ( $S$ ) is calculated as the ratio of the generated voltage to the temperature difference:  $S = -\Delta V / \Delta T$ . The negative sign is a convention.
- Repeat the measurement for different temperature gradients to ensure linearity and accuracy.

## Visualizations

## Experimental Workflow

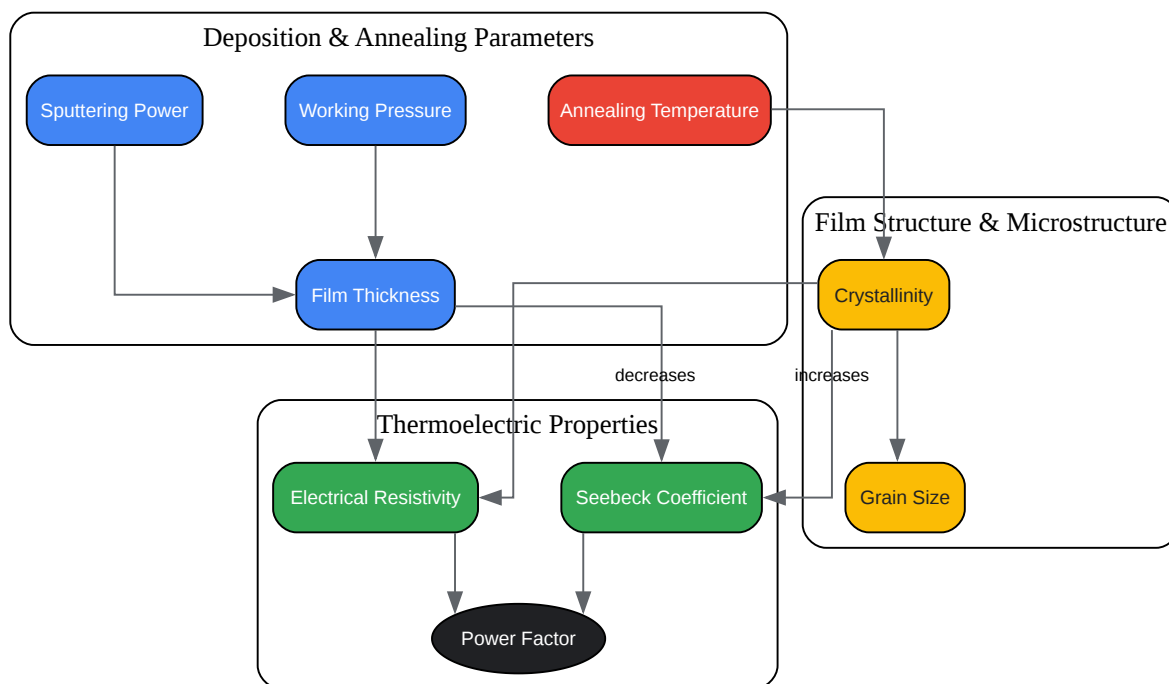


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Caption: Experimental workflow for Mn<sub>4</sub>Si<sub>7</sub> thin film deposition and characterization.

## Process-Property Relationship





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Caption: Relationship between process parameters and thermoelectric properties of  $\text{Mn}_4\text{Si}_7$  films.

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